molecular formula C7H16O B15190159 (2R)-2,4-dimethylpentan-1-ol CAS No. 171483-07-1

(2R)-2,4-dimethylpentan-1-ol

Cat. No.: B15190159
CAS No.: 171483-07-1
M. Wt: 116.20 g/mol
InChI Key: OVOVDHYEOQJKMD-SSDOTTSWSA-N
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Description

(2R)-2,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-dimethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,4-dimethylpentan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.

Another method involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), reacts with 2,4-dimethylpentanal to form the desired alcohol. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can deactivate the Grignard reagent.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, (2R)-2,4-dimethylpentanal, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3). Further oxidation can yield the carboxylic acid, (2R)-2,4-dimethylpentanoic acid.

    Reduction: As mentioned earlier, the reduction of the corresponding ketone can produce this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride, or with tosyl chloride (TsCl) to form the tosylate ester.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, and potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reduction: NaBH4 and LiAlH4 are typical reducing agents.

    Substitution: SOCl2 and TsCl are frequently used for substitution reactions.

Major Products Formed

    Oxidation: (2R)-2,4-dimethylpentanal and (2R)-2,4-dimethylpentanoic acid.

    Reduction: this compound.

    Substitution: (2R)-2,4-dimethylpentyl chloride and (2R)-2,4-dimethylpentyl tosylate.

Scientific Research Applications

(2R)-2,4-dimethylpentan-1-ol has several applications in scientific research across various fields:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution studies.

    Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving alcohol dehydrogenases and oxidases.

    Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug metabolism is ongoing.

    Industry: It is used as a solvent and intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2,4-dimethylpentan-1-ol depends on its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation to the corresponding aldehyde. This process involves the transfer of a hydride ion from the alcohol to the coenzyme NAD+ (nicotinamide adenine dinucleotide), forming NADH and the aldehyde.

In substitution reactions, the hydroxyl group can be activated by converting it into a better leaving group, such as a tosylate, which then undergoes nucleophilic substitution.

Comparison with Similar Compounds

(2R)-2,4-dimethylpentan-1-ol can be compared with other similar compounds, such as:

    2,4-dimethylpentan-1-ol: The racemic mixture of the compound, which contains both (2R) and (2S) enantiomers.

    2,4-dimethylpentan-2-ol: An isomer with the hydroxyl group on the second carbon instead of the first.

    2,4-dimethylhexan-1-ol: A homologous compound with an additional carbon in the chain.

The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct physical and chemical properties compared to its racemic mixture and other isomers.

Properties

CAS No.

171483-07-1

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(2R)-2,4-dimethylpentan-1-ol

InChI

InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

OVOVDHYEOQJKMD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(C)C)CO

Canonical SMILES

CC(C)CC(C)CO

Origin of Product

United States

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